molecular formula C12H16O3S B14380967 Cis-3-methyl-4-tosyltetrahydrofuran

Cis-3-methyl-4-tosyltetrahydrofuran

Cat. No.: B14380967
M. Wt: 240.32 g/mol
InChI Key: QBXAZVDSGPEILJ-CMPLNLGQSA-N
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Description

Cis-3-methyl-4-tosyltetrahydrofuran: is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a tetrahydrofuran ring with a methyl group at the 3-position and a tosyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-methyl-4-tosyltetrahydrofuran typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cis-3-methyl-4-tosyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydrofuran derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Cis-3-methyl-4-tosyltetrahydrofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-3-methyl-4-tosyltetrahydrofuran involves its reactivity due to the presence of the tosyl group and the tetrahydrofuran ring. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The tetrahydrofuran ring provides structural stability and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: Cis-3-methyl-4-tosyltetrahydrofuran is unique due to its specific configuration and the presence of the tosyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

(3S,4S)-3-methyl-4-(4-methylphenyl)sulfonyloxolane

InChI

InChI=1S/C12H16O3S/c1-9-3-5-11(6-4-9)16(13,14)12-8-15-7-10(12)2/h3-6,10,12H,7-8H2,1-2H3/t10-,12+/m0/s1

InChI Key

QBXAZVDSGPEILJ-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1COC[C@H]1S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1COCC1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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